molecular formula C25H34O6 B1209818 Progesterone 11-hemisuccinate CAS No. 62624-72-0

Progesterone 11-hemisuccinate

Cat. No.: B1209818
CAS No.: 62624-72-0
M. Wt: 430.5 g/mol
InChI Key: JBBNFGYRYNBDIH-RMIGRTJDSA-N
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Description

Progesterone 11-hemisuccinate, also referred to as Progesterone-11-alpha-OL-hemisuccinate, is a synthetic steroid derivative with the chemical formula C25H34O6 and a molecular weight of 430.53 g/mol . This compound is a key hapten specifically designed for the development of immunogens and antibodies for scientific research. Its core research value lies in its role in producing highly specific monoclonal and polyclonal antibodies against progesterone, which are essential tools for sensitive and specific immunoassays, including enzyme-linked immunosorbent assay (ELISA) and lateral flow applications . The specificity of antibodies generated from this hapten is exceptional, showing minimal cross-reactivity with other steroids such as pregnenolone, testosterone, estradiol, and corticosteroids . Beyond immunoassay development, this compound is critically valuable in neuroscience research. It serves as a crucial molecular tool in photoaffinity labeling studies to identify and characterize novel steroid-binding sites in the brain. This application has been used to identify specific progesterone- and estrogen-binding membrane proteins in mouse brain membranes, helping to elucidate the mechanisms of non-genomic steroid actions . The compound is supplied as a white solid with a purity typically exceeding 95% . It is soluble in various organic solvents including DMSO, DMF, and DCM. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-yl]oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O6/c1-14(26)18-6-7-19-17-5-4-15-12-16(27)10-11-24(15,2)23(17)20(13-25(18,19)3)31-22(30)9-8-21(28)29/h12,17-20,23H,4-11,13H2,1-3H3,(H,28,29)/t17-,18+,19-,20?,23+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBNFGYRYNBDIH-RMIGRTJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)OC(=O)CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30978187
Record name 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID30978187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62624-72-0
Record name 11-(3-Carboxy-1-oxopropoxy)pregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62624-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Progesterone 11-hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,20-Dioxopregn-4-en-11-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30978187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies of Progesterone 11 Hemisuccinate

Classical and Advanced Synthetic Routes for Progesterone (B1679170) 11-hemisuccinate Production

The synthesis of Progesterone 11-hemisuccinate, a synthetic hapten officially named 11α-hemisuccinyl-pregn-4-ene-3,20-dione, is achieved through several established and optimized routes. nih.gov These methods focus on the selective esterification of the 11α-hydroxyl group on a progesterone precursor.

Direct esterification of the progesterone molecule itself to yield this compound is not a viable synthetic route. The progesterone molecule lacks the necessary hydroxyl (-OH) group at the C11 position, which is required for the esterification reaction with succinic acid or its anhydride (B1165640). The synthesis must therefore begin with a precursor that already contains this hydroxyl group.

The most fundamental and widely employed method for producing this compound is the chemical modification of 11α-hydroxyprogesterone. smolecule.comnih.gov This synthesis represents a critical transformation in steroid chemistry, involving the selective esterification of the 11α-hydroxyl group with succinic anhydride. smolecule.com The reaction proceeds via a nucleophilic attack of the steroid's hydroxyl group on one of the electrophilic carbonyl carbons of succinic anhydride. smolecule.com This attack results in the opening of the anhydride ring and the formation of a hemisuccinate ester linkage. smolecule.com

Advanced synthetic methodologies have been developed to improve the efficiency and yield of this reaction. A significant improvement involves the use of 4-dimethylaminopyridine (B28879) (DMAP) as a nucleophilic catalyst. nih.gov Performing the reaction in refluxing dioxane, a highly nucleophilic polar solvent, with DMAP as a catalyst, accelerates the esterification process. nih.gov The catalyst functions by creating a highly activated acylpyridinium intermediate, which facilitates a more rapid transfer of the acyl group to the steroid's hydroxyl group. smolecule.com

Table 1: Synthesis of this compound from 11α-hydroxyprogesterone

Parameter Details Source(s)
Starting Material 11α-hydroxyprogesterone nih.govsmolecule.comnih.gov
Reagent Succinic Anhydride smolecule.com
Reaction Type Esterification (Hemisuccinylation) smolecule.com
Advanced Catalyst 4-dimethylaminopyridine (DMAP) nih.gov
Solvent System Refluxing Dioxane nih.gov

| Product | 11α-hemisuccinylprogesterone | nih.gov |

To enhance yield and purity, advanced synthetic techniques may include solid-phase approaches. smolecule.com While specific literature detailing a complete solid-phase synthesis for this compound is limited, the principles have been applied to other complex steroid derivatives. sphinxsai.com In a solid-phase strategy, the steroid precursor could be anchored to a resin support. Subsequent reactions, including the esterification with succinic anhydride, would be carried out on this solid support. This methodology offers significant advantages, such as simplified purification, as excess reagents and by-products can be washed away easily, leaving the resin-bound product. The final hapten is then cleaved from the resin in the last step. This approach is highly versatile and allows for high-throughput synthesis and purification, which is beneficial for creating libraries of related compounds. sphinxsai.com

Conjugation Chemistry for Hapten Formation

Progesterone itself is a small molecule and not immunogenic, meaning it cannot induce an immune response on its own. thermofisher.com To generate antibodies against it, it must first be converted into a hapten and then covalently attached to a large carrier protein. nih.govthermofisher.com The hemisuccinate group on this compound provides the necessary carboxylic acid handle to enable this conjugation. smolecule.com

A carrier protein is a large, complex molecule that, when conjugated to a small hapten, renders the hapten immunogenic, allowing for the production of antibodies specific to that hapten. thermofisher.com The choice of carrier protein is based on factors like high immunogenicity, solubility, and the availability of functional groups for conjugation. thermofisher.com

Bovine Serum Albumin (BSA) is one of the most widely utilized carrier proteins for the conjugation of this compound. smolecule.comnih.gov The process creates an immunogen that can be used to immunize animals, such as rabbits or mice, to produce antibodies against progesterone. nih.govnih.govresearchgate.netnih.gov

The conjugation chemistry typically employs a carbodiimide-mediated coupling reaction. smolecule.comnih.govoup.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) are used to activate the carboxylic acid group of the hemisuccinate, allowing it to form a stable amide bond with the primary amine groups (from lysine (B10760008) residues) on the BSA molecule. smolecule.com To improve the efficiency of the reaction and minimize side reactions, N-hydroxysuccinimide (NHS) is often included. smolecule.com The resulting Progesterone-11-hemisuccinyl-BSA conjugates demonstrate excellent immunogenicity for antibody production. smolecule.com

The immunological properties of the final conjugate are significantly influenced by the hapten-to-protein ratio. smolecule.com Studies have systematically evaluated ratios from 10:1 to 30:1, finding that optimal immunogenicity is often achieved with approximately 15-20 hapten molecules per one molecule of BSA. smolecule.comnih.gov This stoichiometry ensures sufficient antigenic density without causing excessive protein denaturation, which could reduce the desired immune response. smolecule.com

Table 2: Conjugation of this compound to Bovine Serum Albumin (BSA)

Parameter Details Source(s)
Hapten Progesterone 11α-hemisuccinate smolecule.comnih.govnih.gov
Carrier Protein Bovine Serum Albumin (BSA) smolecule.comnih.govoup.com
Coupling Chemistry Carbodiimide-mediated reaction smolecule.comnih.gov
Coupling Agents EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with NHS (N-hydroxysuccinimide) smolecule.com
Functional Groups Carboxylic acid (hapten) reacts with primary amines (protein) smolecule.comthermofisher.com
Optimal Hapten/Protein Ratio 15-20 steroid molecules per BSA molecule smolecule.comnih.gov

| Application of Conjugate | Immunogen for producing anti-progesterone antibodies | nih.govresearchgate.netnih.gov |

Selection and Utilization of Carrier Proteins

Bovine Gamma-Globulin Conjugates

This compound is frequently conjugated to bovine gamma-globulin (BGG) to create an immunogen for antibody production. A common method for this conjugation involves the use of N,N'-carbonyldiimidazole (CDI) as a coupling agent.

In a typical procedure, this compound is first dissolved in an anhydrous solvent such as dimethylsulfoxide (DMSO). CDI, also in anhydrous DMSO, is then added to the solution. This mixture is incubated to allow for the activation of the carboxyl group of the hemisuccinate. Subsequently, a solution of BGG is added, and the reaction is allowed to proceed, resulting in the formation of a stable amide bond between the progesterone derivative and the protein. iaea.org

Bovine Thyroglobulin Conjugates

Bovine thyroglobulin is another carrier protein used for the conjugation of this compound, particularly for the development of monoclonal antibodies. While detailed synthetic procedures are often proprietary, the generation of monoclonal antibodies against progesterone-11α-hemisuccinate:bovine thyroglobulin conjugates confirms their successful synthesis and application in immunological studies. rug.nlgoogle.com The selection of thyroglobulin as a carrier is often aimed at producing a robust immune response due to its large size and foreign nature to the immunized animal. researchgate.net

Examination of Chemical Bridge Architectures

The nature of the chemical bridge or linker that connects the steroid hapten to the carrier protein is a critical determinant of the resulting conjugate's properties, especially in the context of immunoassays. Different linkages can influence the orientation of the hapten, its accessibility to antibodies, and the specificity of the immune response.

Hemisuccinate (HS) Linkage Characteristics

The hemisuccinate (HS) linkage, formed from the reaction of a hydroxyl group on the steroid with succinic anhydride, is one of the most common bridges used. The resulting ester bond creates a four-carbon spacer arm. The HS linkage at the C11 position of progesterone is particularly advantageous as it exposes the functionally important regions of the steroid molecule, leading to the production of antibodies with high affinity and specificity for progesterone. iaea.orggoogle.com

Carboxymethyloxime (CMO) Linkage

The carboxymethyloxime (CMO) linkage is another widely used bridge in steroid-protein conjugation. It is typically formed at a keto group on the steroid molecule. In the context of progesterone, a CMO bridge at the C3 position is common. While effective in generating an immune response, antibodies raised against C3-CMO-progesterone conjugates may exhibit some cross-reactivity with other steroids that share structural similarities in the A-ring. The choice between an HS and a CMO linkage often depends on the desired specificity of the resulting immunoassay. iaea.org

Phthalate (B1215562) (Phth) Linkage

The phthalate (Phth) linkage has also been explored as a chemical bridge for steroid-protein conjugates. Similar to hemisuccinate, it is formed from a hydroxyl group on the steroid. The aromatic nature of the phthalate linker can influence the rigidity and spatial orientation of the hapten relative to the carrier protein. Studies comparing HS, CMO, and Phth bridges have indicated that the choice of linkage significantly impacts the performance of the resulting immunoassay. iaea.org

Table 1: Comparison of Chemical Bridge Architectures

Linkage Type Attachment Point on Progesterone (Typical) Key Characteristics Impact on Immunoassay
Hemisuccinate (HS) C11-hydroxyl Four-carbon aliphatic spacer. iaea.org Often leads to high affinity and specificity antibodies. iaea.org
Carboxymethyloxime (CMO) C3-keto Introduces a carboxymethyl group via an oxime bond. Can result in cross-reactivity with structurally similar steroids.
Phthalate (Phth) C11-hydroxyl Aromatic spacer. Influences hapten orientation and can affect antibody binding. iaea.org

Evaluation of Coupling Methodologies

The method used to couple the steroid derivative to the carrier protein is crucial for achieving an optimal conjugate with the desired hapten-to-protein ratio and for preserving the biological activity of the protein.

One of the most common techniques is the carbodiimide (B86325) method , which utilizes reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govnih.gov These reagents activate the carboxyl group of the linker (e.g., hemisuccinate) to form a reactive intermediate that readily couples with the amine groups of the lysine residues on the protein. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate.

The mixed anhydride method is another established technique for forming amide bonds between a hapten and a protein. acs.org This method involves the reaction of the carboxyl group of the hapten with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine to form a mixed anhydride. This activated intermediate then reacts with the amine groups of the protein. Studies have shown this method to be effective for conjugating steroids to enzymes and other proteins. nih.gov

The active ester method involves pre-activating the carboxyl group of the hapten with a reagent like N-hydroxysuccinimide to form an NHS ester. This stable intermediate can then be purified and subsequently reacted with the protein under mild conditions to form the conjugate. This approach offers good control over the reaction and can lead to a more defined product. massey.ac.nz

Table 2: Evaluation of Coupling Methodologies

Coupling Method Activating Agent(s) Mechanism Advantages Disadvantages
Carbodiimide Method EDC or DCC, often with NHS Forms a reactive O-acylisourea intermediate or a more stable NHS ester. Widely applicable, can be performed in aqueous solutions. Potential for side reactions and cross-linking of the protein.
Mixed Anhydride Method Isobutyl chloroformate, tri-n-butylamine Forms a mixed carbonic-carboxylic anhydride intermediate. Generally provides good yields and is relatively rapid. nih.gov Requires anhydrous conditions for the activation step.
Active Ester Method NHS and a carbodiimide Forms a stable, isolatable NHS ester of the hapten. massey.ac.nz Good control over the reaction, can lead to a more defined conjugate. massey.ac.nz May involve an additional synthesis and purification step for the active ester.
Mixed Anhydride Method

The mixed anhydride method is a widely employed technique for coupling haptens, such as this compound, to proteins or labels. iaea.orgakjournals.comcirad.fr This method involves the activation of the carboxyl group of the hemisuccinate with a chloroformate, typically isobutyl chloroformate, in the presence of a tertiary amine like tri-n-butylamine or N-methylmorpholine. bioscientifica.com This reaction forms a highly reactive mixed anhydride intermediate.

This intermediate is then reacted with an amino group on a carrier protein (e.g., Bovine Serum Albumin, BSA) or a label to form a stable amide bond. The reaction is typically carried out at low temperatures (-15°C to -10°C) to control the reactivity and minimize side reactions. bioscientifica.com This method has been successfully used to conjugate this compound to Tyrosine Methyl Ester (TME) for subsequent radioiodination and to prepare enzyme-labeled progesterone for immunoassays. iaea.orgakjournals.comunav.edu

Table 1: Key Reagents and Conditions for the Mixed Anhydride Method

Reagent Function Typical Conditions
This compoundHapten containing the carboxyl group
Isobutyl chloroformateActivating agent
N-methylmorpholine / Tri-n-butylamineTertiary amine baseCooled to -15°C
Carrier Protein (e.g., BSA) or Label (e.g., TME)Molecule for conjugation
Solvent (e.g., Dioxane, DMF)Reaction mediumAnhydrous
Carbodiimide Method

The carbodiimide method is another prevalent strategy for forming amide bonds between this compound and amine-containing molecules. semanticscholar.org This method utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), to activate the carboxyl group. nih.govnih.gov

The reaction often includes N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate, which then reacts with the amine group of the protein or label. semanticscholar.orggoogle.com This two-step process, often carried out at room temperature, enhances the coupling efficiency and reduces the formation of by-products. semanticscholar.org This method has been successfully used to conjugate this compound to enzymes like β-galactosidase and horseradish peroxidase (HRP) for use in enzyme immunoassays (EIA). semanticscholar.orgnih.gov

Table 2: Reagents Used in the Carbodiimide Method

Reagent Abbreviation Function
DicyclohexylcarbodiimideDCCCarbodiimide condensing agent
1-ethyl-3-(3-dimethylaminopropyl)carbodiimideEDACWater-soluble carbodiimide
N-hydroxysuccinimideNHSForms stable active ester
DimethylformamideDMFSolvent
Imidazole (B134444) Method

The imidazole method provides an alternative route for the activation of the carboxyl group of this compound. In this method, a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI) is used to create a highly reactive acyl-imidazole intermediate. This intermediate readily reacts with nucleophiles such as the amino groups on carrier proteins.

This method has been utilized for conjugating progesterone derivatives to bovine γ-globulins. iaea.org While the search results specifically mention the use of the imidazole method for progesterone-3-carboxymethyloxime, it is a general method applicable to carboxyl-containing haptens like this compound for conjugation to proteins. iaea.org Research has also pointed to the synthesis of dexamethasone-(C21-phosphorylimidazolide) as an amine-reactive intermediate, highlighting the utility of imidazole derivatives in bioconjugation. researchgate.net

Positional Isomer Effects on Conjugate Properties

The position at which progesterone is linked to a carrier protein profoundly influences the specificity and affinity of the antibodies generated. The choice of the conjugation site is a critical determinant of the resulting immunogen's ability to elicit a useful immune response.

Importance of the 11-Alpha Position for Immunogenicity

The 11α-position of the progesterone molecule is widely recognized as the most effective site for conjugation to produce highly specific and high-affinity antibodies for immunoassays. iaea.org When Progesterone 11α-hemisuccinate is coupled to a carrier protein like BSA, the unique structural features of the progesterone molecule, particularly the A and D rings, are maximally exposed. iaea.orgcabidigitallibrary.org This exposure allows the immune system to generate antibodies that specifically recognize the native progesterone molecule.

This strategy ensures that the resulting antibodies have minimal cross-reactivity with other structurally similar steroids, which is a crucial requirement for accurate and reliable immunoassays. nih.gov The use of immunogens based on 11α-hydroxyprogesterone hemisuccinate has been a consensus among researchers for developing both polyclonal and monoclonal antibodies for progesterone assays. iaea.org

Comparative Analysis with 3-Position Conjugation

In contrast to the 11α-position, conjugation at the 3-position of the progesterone molecule, using derivatives like progesterone-3-(O-carboxymethyl)oxime (P-3-O-CMO), generally results in antibodies with lower affinity and specificity. iaea.org Linking the carrier protein at the 3-position can obscure important antigenic determinants on the A-ring of the progesterone molecule. This can lead to the production of antibodies that are less able to distinguish progesterone from its metabolites or other related steroids.

Studies have reported that while antibodies can be raised against 3-position conjugates, the most successful strategy for obtaining high-affinity antibodies involves using the 11-position for conjugation. iaea.org However, some research has explored heterologous immunoassay formats, where the immunogen and the labeled tracer have different conjugation positions (e.g., an antibody raised against a P-11α conjugate and a tracer labeled at the 3-position) to enhance assay sensitivity. nih.govresearchgate.net

Table 3: Comparison of Conjugation Positions

Conjugation Position Progenitor Derivative Impact on Immunogenicity Resulting Antibody Characteristics
11-AlphaProgesterone 11α-hemisuccinateExposes key antigenic determinants of the steroid nucleus.High affinity and specificity. iaea.org
3-PositionProgesterone-3-(O-carboxymethyl)oximeCan mask important features on the A-ring.Generally lower affinity. iaea.org

Radiolabeling and Enzyme Conjugation Strategies for Tracer Development

The development of sensitive immunoassays relies on the availability of high-quality tracers. For progesterone, which cannot be directly radiolabeled, this compound serves as a vital intermediate for creating these tracers.

Radiolabeling: A common strategy involves conjugating this compound to a molecule that can be easily iodinated, such as Tyrosine Methyl Ester (TME) or histamine (B1213489). iaea.orgiaea.orgnih.gov The conjugation is often achieved using the mixed anhydride method. iaea.orgakjournals.com The resulting Progesterone-11α-HS-TME or Progesterone-11α-HS-Histamine conjugate is then radiolabeled with Iodine-125 (¹²⁵I) using methods like the Chloramine-T method. iaea.orgakjournals.com The purified ¹²⁵I-labeled tracer is then used in radioimmunoassays (RIA) for the sensitive detection of progesterone. akjournals.comcirad.fr

Enzyme Conjugation: For enzyme immunoassays (EIA) or enzyme-linked immunosorbent assays (ELISA), this compound is conjugated to an enzyme. Horseradish peroxidase (HRP) and β-galactosidase are commonly used enzymes. unav.edusemanticscholar.orgnih.gov The carbodiimide method is frequently employed for this conjugation, linking the carboxyl group of the hemisuccinate to amino groups on the enzyme. semanticscholar.orgnih.gov The resulting enzyme-progesterone conjugate competes with progesterone in the sample for binding to a limited number of antibody sites. The enzyme's activity, measured by adding a substrate that produces a colored product, is inversely proportional to the concentration of progesterone in the sample. semanticscholar.org

Integration of Iodinated Moieties (e.g., 2-iodohistamine, Tyrosyl-methyl-ester)

The synthesis of radiolabeled tracers is a critical application of this compound, particularly for use in highly sensitive radioimmunoassays (RIAs). Since progesterone itself cannot be directly radiolabeled with iodine, it is first conjugated to a molecule that can be readily iodinated. iaea.org The hemisuccinate bridge at the 11α-position provides the necessary linker for this conjugation. iaea.org

Commonly used iodinatable molecules for this purpose include histamine and tyrosyl-methyl-ester (TME). iaea.org The conjugation process typically involves activating the carboxyl group of the hemisuccinate and then reacting it with the amine group of histamine or TME.

One method for preparing an iodinated tracer involves a two-step process: first, the activation of progesterone 11α-hemisuccinate, followed by the labeling of histamine with ¹²⁵I. nih.gov The final step is the conjugation of the activated steroid to the iodinated histamine. nih.gov Purification of the resulting tracer, for instance by gel filtration on Sephadex G-25, can yield a product with high radiochemical purity (e.g., 95%). nih.gov

Similarly, progesterone-11α-hemisuccinate-TME conjugates are prepared for radioiodination. iaea.orgiaea.org The labeling can be achieved using methods such as the chloramine-T or lactoperoxidase method to incorporate ¹²⁵I. iaea.orgiaea.org The lactoperoxidase method, for example, has been reported to achieve a labeling efficiency of approximately 88.8% with a high specific activity. iaea.org Purification by thin-layer chromatography can result in a radiochemical purity greater than 90%. iaea.org

These iodinated derivatives, such as progesterone-11α-hemisuccinate-(2-[¹²⁵I]-iodohistamine) and progesterone-11α-hemisuccinate-[¹²⁵I]-TME, serve as tracers in competitive immunoassays. nih.govnih.gov In these assays, the radiolabeled tracer competes with unlabeled progesterone from a sample for a limited number of antibody binding sites. The choice of the iodinated moiety and the bridging structure can influence the sensitivity and specificity of the assay. nih.gov For instance, in one study comparing homologous assay systems, the progesterone-11α-hemisuccinate-¹²⁵I-histamine tracer yielded a standard curve with a steeper slope compared to the corresponding TME conjugate, indicating differences in assay performance. nih.gov

Iodinated MoietyPrecursorKey ApplicationReported FindingsReferences
2-IodohistamineProgesterone 11α-hemisuccinate, HistamineRadioimmunoassay (RIA) TracerUsed to create ¹²⁵I-histamine-progesterone tracer. A two-step preparation method (activation of steroid, iodination of histamine, then conjugation) yields high purity (95%) and stability (12 weeks). nih.gov The resulting conjugate is also used in photoaffinity labeling to identify steroid target sites in tissues. nih.gov nih.govnih.govnih.govontosight.ai
Tyrosyl-methyl-ester (TME)Progesterone 11α-hemisuccinate, Tyrosine methyl esterRadioimmunoassay (RIA) TracerConjugated to progesterone-11α-hemisuccinate and labeled with ¹²⁵I using methods like Chloramine-T or Lactoperoxidase. iaea.orgiaea.org The lactoperoxidase method achieved ~89% labeling efficiency and high radiochemical purity (>90%) after TLC purification. iaea.org The tracer was found to be stable for up to eight weeks. iaea.org iaea.orgiaea.orgnih.govresearchgate.net

Coupling with Reporter Enzymes (e.g., Horseradish Peroxidase, Alkaline Phosphatase)

This compound is extensively used to prepare enzyme conjugates for enzyme immunoassays (EIAs) and ELISAs. The carboxyl group of the hemisuccinate is coupled to an amino group on the surface of a reporter enzyme, creating a stable steroid-enzyme tracer. The choice of enzyme and the conjugation chemistry are critical for retaining both the immunological activity of the steroid and the catalytic activity of the enzyme.

Horseradish Peroxidase (HRP) is a commonly used reporter enzyme. The coupling of progesterone 11α-hemisuccinate to HRP is often achieved using the mixed anhydride method. bioscientifica.comunav.edu This method involves activating the carboxyl group of the hemisuccinate with a reagent like isobutyl chloroformate before reacting it with the enzyme. bioscientifica.com The resulting progesterone-HRP conjugate can be purified by methods such as gel chromatography (e.g., Sephadex G-25) to separate the conjugate from unreacted, low-molecular-weight materials. unav.edu These conjugates have been shown to be stable, with some preparations showing no loss of activity after a year of storage at 4°C. bioscientifica.com The resulting tracers are used in competitive ELISAs, where they compete with sample progesterone for antibody binding sites. unav.eduresearchgate.net

Alkaline Phosphatase (AP) is another reporter enzyme used for conjugation. Direct coupling of this compound to alkaline phosphatase can be achieved through carbodiimide chemistry. smolecule.com These conjugates serve as tracers in EIAs with detection limits in the picogram range. smolecule.com In other approaches, a heterologous labeling system is employed to improve assay sensitivity. For example, an antiserum raised against this compound can be used with a tracer made by conjugating progesterone 11-glucuronide to alkaline phosphatase. nih.govbioscientifica.com This heterologous approach, where the bridge used for the immunogen is different from the one used for the tracer, can enhance the assay's performance characteristics. nih.govbioscientifica.com The sensitivity and specificity of the resulting ELISA depend significantly on the combination of the antibody and the enzyme-labeled hapten. researchgate.net

The selection of the enzyme label can be manipulated, with studies showing that enzymes such as penicillinase, β-galactosidase, HRP, and AP can all be successfully used to develop sensitive progesterone assays. researchgate.net

Reporter EnzymePrecursorCoupling MethodApplicationReferences
Horseradish Peroxidase (HRP)Progesterone 11α-hemisuccinateMixed Anhydride ReactionEnzyme Immunoassay (EIA) / ELISA bioscientifica.comunav.eduresearchgate.netresearchgate.netresearchgate.netbioscientifica.com
Alkaline Phosphatase (AP)Progesterone 11α-hemisuccinateCarbodiimide ChemistryEnzyme Immunoassay (EIA) / ELISA smolecule.comresearchgate.net
Alkaline Phosphatase (AP)Progesterone 11-glucuronide (used with anti-progesterone 11-hemisuccinate antibody)Active Ester Procedure (Heterologous System)Enzyme Immunoassay (EIA) / ELISA nih.govbioscientifica.com

Role in Immunoassay Development for Steroid Hormone Research

Immunogen Design and Production for Progesterone (B1679170) 11-hemisuccinate-Specific Antibodies

The generation of high-quality antibodies is critically dependent on the design of the immunogen. Progesterone itself is a small steroid molecule and therefore not immunogenic. To elicit an immune response, it must be covalently linked to a large carrier protein, a process that transforms the small molecule (hapten) into an effective immunogen. Progesterone 11-hemisuccinate is an ideal derivative for this purpose because the hemisuccinate linker at the C11α position projects the progesterone molecule away from the carrier protein, exposing its key structural features to the immune system.

The most commonly used carrier protein for this conjugation is Bovine Serum Albumin (BSA). The resulting Progesterone 11α-hemisuccinate-BSA conjugate serves as the immunogen to stimulate the production of antibodies specifically targeted against progesterone.

Optimization of Immunization Protocols in Research Animals (e.g., Rabbits, Mice)

The production of antibodies with high affinity and specificity requires carefully optimized immunization protocols. Both rabbits and mice, particularly BALB/c mice, are frequently used for this purpose. Research has shown that long-term immunization schedules often yield the best results.

For instance, one successful approach for producing high-affinity monoclonal antibodies involved a prolonged immunization regimen with five booster injections using a Progesterone 11α-hemisuccinate-BSA conjugate nih.gov. This extended exposure to the immunogen allows for a more robust and specific immune response. The initial immunization is typically administered with a complete Freund's adjuvant to maximize the initial immune stimulation, followed by subsequent booster injections with an incomplete Freund's adjuvant.

Strategies for Maximizing Immunological Response

Maximizing the immunological response is essential for obtaining high-titer and high-affinity antibodies. The primary strategy revolves around the proper presentation of the hapten to the immune system. The choice of the conjugation site on the steroid is critical; coupling through the C11α position, as with this compound, has been shown to be highly effective for producing specific antibodies nih.gov. This specific orientation minimizes interference from the carrier protein and presents the unique structural determinants of the progesterone molecule to B-lymphocytes.

Furthermore, the density of the hapten on the carrier protein can influence the immune response. A balance must be struck, as too few haptens may result in a weak response, while an excessive number could potentially lead to immune tolerance. The use of potent adjuvants and adherence to a structured schedule of primary immunization and subsequent booster shots are standard procedures to ensure a strong and sustained antibody production.

Antibody Production and Characterization

Following successful immunization, the next phase involves the production and rigorous characterization of the antibodies to ensure their suitability for immunoassay development.

Development of Polyclonal Antibodies Against this compound Conjugates

Rabbits are commonly immunized with this compound-protein conjugates to produce polyclonal antibodies nih.gov. After a series of immunizations, blood is collected, and the antiserum, which contains a heterogeneous mixture of antibodies recognizing different epitopes on the progesterone molecule, is isolated. These polyclonal antisera can be highly effective for use in various immunoassay formats, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA). While polyclonal antibodies offer the advantage of recognizing multiple epitopes, which can enhance signal amplification, they can also exhibit greater batch-to-batch variability compared to monoclonal antibodies.

Generation of Monoclonal Antibodies via Hybridoma Technology

For applications requiring a continuous and homogenous supply of highly specific antibodies, monoclonal antibodies are preferred. The production of monoclonal antibodies against progesterone is achieved using hybridoma technology nih.govtubitak.gov.tr. This process begins with the immunization of a mouse (typically a BALB/c strain) with the Progesterone 11α-hemisuccinate-BSA conjugate nih.gov.

Once a sufficient immune response is detected, spleen cells from the immunized mouse, which are producing the desired antibodies, are harvested. These spleen cells are then fused with immortal mouse myeloma cells to create hybridoma cells nih.govtubitak.gov.tr. These hybridomas possess the antibody-producing capability of the spleen cells and the immortality of the myeloma cells. The resulting hybridoma cells are then screened to identify clones that secrete antibodies with high specificity and affinity for progesterone. These selected clones can be cultured indefinitely to produce a large, consistent supply of a single type of antibody, or monoclonal antibody.

Rigorous Characterization of Antibody Specificity and Cross-Reactivity

A critical step in developing a reliable immunoassay is the thorough characterization of the antibody's binding properties. The specificity of antibodies raised against this compound is evaluated by testing their cross-reactivity with other structurally similar endogenous steroids. This is crucial to ensure that the assay accurately measures only progesterone and is not confounded by the presence of other hormones.

Studies have shown that monoclonal antibodies produced using Progesterone 11α-hemisuccinate as the immunogen are highly specific. For example, one study demonstrated that the resulting monoclonal antibodies did not react with pregnenolone, testosterone (B1683101), estrone, estradiol-17β, aldosterone, hydrocortisone (cortisol), cortisone, corticosterone, or 11α-dehydroxycortisone jircas.go.jp. The affinity constant (KA), a measure of the strength of the antibody-antigen interaction, for one such monoclonal antibody was determined to be 2x1010 M-1, indicating a very strong binding affinity for progesterone jircas.go.jp.

The table below presents compiled data on the cross-reactivity of a progesterone immunoassay with various steroid compounds.

CompoundCross-Reactivity (%)
Progesterone100
5β-Dihydroprogesterone18.2
17-Hydroxyprogesterone< 5.0
5α-pregnan-3-ol-20-one< 5.0
5α-pregnan-3,20-dione< 5.0
Medroxyprogesterone< 5.0
Pregnanolone< 5.0
11-Deoxycortisol< 1.0

Data compiled from studies on progesterone immunoassay specificity. The cross-reactivity is calculated as the ratio of progesterone concentration to the test steroid concentration required to cause a 50% reduction in the binding of a labeled progesterone tracer. nih.gov

This rigorous characterization confirms that antibodies generated using this compound are highly specific, making them excellent reagents for the development of accurate and reliable immunoassays for steroid hormone research.

Assessment Against Structurally Similar Steroids

A crucial aspect of validating an immunoassay is to determine the cross-reactivity of the developed antibodies with structurally similar endogenous and synthetic steroids. This assessment ensures the assay's specificity for progesterone. The percentage of cross-reactivity indicates the degree to which other steroids might interfere with the accurate measurement of progesterone. Antibodies raised against this compound conjugates are tested against a panel of steroids that share structural similarities with progesterone.

Research has shown that immunoassays for progesterone can exhibit varying degrees of cross-reactivity. For instance, in one study using the Roche Elecsys Progesterone II immunoassay, 5β-Dihydroprogesterone was identified as the most significantly cross-reactive compound with a rate of 18.2%. nih.govspringermedizin.de Other steroids such as 17-hydroxyprogesterone, pregnanolone, and medroxyprogesterone showed weaker cross-reactivity, typically between 0.5% and 4.9%. nih.govspringermedizin.de A multitude of other compounds have been tested and found to have very weak cross-reactivity, in the range of 0.05% to 0.49%. nih.govspringermedizin.de In another ELISA kit, the cross-reactivity for several steroids was found to be significantly lower, for example, 0.74% for corticosterone and less than 0.1% for others like cortisone, testosterone, and estradiol. intimex.cz

The following table summarizes the cross-reactivity of various steroids in progesterone immunoassays.

CompoundCross-Reactivity (%) - Assay 1 nih.govspringermedizin.deCross-Reactivity (%) - Assay 2 intimex.cz
Progesterone100100
5β-Dihydroprogesterone18.2Not Reported
17-Hydroxyprogesterone0.5 - 4.9Not Reported
5α-pregnan-3-ol-20-one0.5 - 4.9Not Reported
5α-pregnan-3,20-dione0.5 - 4.9Not Reported
5α-pregnenolone0.5 - 4.9Not Reported
Medroxyprogesterone0.5 - 4.9Not Reported
Pregnanolone0.5 - 4.9Not Reported
CorticosteroneNot Reported0.74
CortisoneNot Reported0.11
AndrosteroneNot Reported0.086
EstroneNot Reported0.08
PrednisoloneNot Reported0.075
TestosteroneNot Reported0.1
EstradiolNot Reported&lt;0.01
CholesterolNot Reported&lt;0.08
EstriolNot Reported&lt;0.024
Determination of Affinity Constants (Kd, Ka)

The affinity of an antibody for its antigen is a measure of the strength of their interaction. It is typically represented by the association constant (Ka) or the dissociation constant (Kd). A high Ka value or a low Kd value indicates a strong binding affinity, which is desirable for a sensitive immunoassay. The use of this compound as an immunogen has led to the production of monoclonal antibodies with a wide range of affinities.

The following table provides examples of affinity constants for different anti-progesterone monoclonal antibodies.

Antibody CloneAffinity Constant TypeAffinity Constant ValueReference
Various (35 clones)Ka (Association Constant)8 x 10⁷ - 3 x 10¹⁰ M⁻¹ nih.gov
9C11Ka (Association Constant)1.1 x 10¹⁰ M⁻¹ researchgate.netnih.gov
MAM 2H11Kd (Dissociation Constant)2.1 x 10⁻⁸ M tubitak.gov.tr
MAM 6G6Kd (Dissociation Constant)1.2 x 10⁻⁹ M tubitak.gov.tr
Immunoglobulin Isotyping and Light Chain Analysis

The characterization of monoclonal antibodies includes determining their immunoglobulin (Ig) class (isotype) and the type of light chain they possess. This information is important for purification strategies and for understanding the antibody's properties. The most common isotypes for monoclonal antibodies are IgG and IgM, with subclasses such as IgG1, IgG2a, and IgG2b. The light chains can be either kappa (κ) or lambda (λ).

For anti-progesterone monoclonal antibodies, various isotypes have been identified. In one study, two progesterone-specific monoclonal antibodies were identified as the IgG2a subtype and were found to contain kappa light chains. tubitak.gov.tr Other research has produced anti-progesterone monoclonal antibodies of the IgG1 and IgG2a isotypes. pnas.org Additionally, mouse monoclonal antibodies of the IgG2b isotype against progesterone have also been developed. thermofisher.comthermofisher.com A rabbit monoclonal antibody has been described as being of the IgG isotype. abcam.compantexbioanalysis.com

The following table summarizes the isotypes and light chains of some anti-progesterone monoclonal antibodies.

Antibody Clone/SourceHost SpeciesIsotypeLight ChainReference
MAM 2H11, MAM 6G6MouseIgG2aKappa tubitak.gov.tr
Not specifiedMouseIgG1, IgG2aNot specified pnas.org
alpha PR-22MouseIgG2bNot specified thermofisher.com
1188/344MouseIgG2bNot specified thermofisher.com
SP2RabbitIgGNot specified abcam.com
C-11RabbitIgGNot specified pantexbioanalysis.com

Tracer Synthesis and Purification for Immunoassays

In immunoassays, a tracer is a labeled form of the analyte (or an analog) that competes with the unlabeled analyte in the sample for binding to the antibody. The label can be a radioisotope, an enzyme, or a fluorescent molecule. This compound is often used as the starting material for the synthesis of these tracers.

Purification of Radiolabeled Tracers (e.g., Gel Filtration, Thin-Layer Chromatography)

For radioimmunoassays (RIA), progesterone is typically labeled with a radioisotope such as iodine-125 (¹²⁵I). This is often achieved by first conjugating this compound to a molecule that can be easily iodinated, like tyrosine methyl ester or histamine (B1213489). akjournals.comresearchgate.net After the radiolabeling reaction, it is crucial to purify the tracer to remove unreacted radioisotope and other impurities, as a high-purity tracer is essential for the accuracy of the RIA. researchgate.net

Common purification techniques include gel filtration chromatography and thin-layer chromatography (TLC). iaea.org Gel filtration, using materials like Sephadex G-25, separates molecules based on size and has been successfully used to purify ¹²⁵I-labeled progesterone tracers. dbc-labs.com TLC is another method employed to separate the radiolabeled product from contaminants. akjournals.com These purification methods have been shown to yield radiolabeled progesterone derivatives with a high radiochemical purity, often exceeding 95%. akjournals.comdbc-labs.com

Characterization of Enzyme-Conjugated Tracers

In enzyme-linked immunosorbent assays (ELISA), the tracer is a conjugate of progesterone and an enzyme, most commonly horseradish peroxidase (HRP) or alkaline phosphatase (AP). This compound can be used to create these conjugates. The characterization of these enzyme-conjugated tracers is important to ensure their proper function in the immunoassay.

The principle behind their use is competitive binding, where the progesterone-enzyme conjugate competes with the progesterone in the sample for binding to a limited number of antibody sites. intimex.czatlas-medical.comlinear.es The amount of enzyme conjugate that binds is inversely proportional to the concentration of progesterone in the sample. intimex.czatlas-medical.comlinear.es The activity of the bound enzyme is then measured by adding a substrate that produces a colored product, and the intensity of the color is read using a spectrophotometer. atlas-medical.comlinear.es Characterization of these tracers often involves confirming the successful conjugation and assessing the retained enzymatic activity, which is crucial for generating a measurable signal in the ELISA. massey.ac.nz For instance, a progesterone-HRP conjugate has been described with a progesterone to HRP molar ratio of approximately 3:1. immunechem.com

Immunoassay Formats and Methodological Principles in Research

Several immunoassay formats have been developed for the quantification of progesterone, each with its own set of principles and methodologies. The choice of format often depends on factors such as the required sensitivity, sample type, and throughput.

The most common format for progesterone measurement is the competitive immunoassay . researchgate.net In this format, a limited amount of specific antibody is incubated with the sample containing an unknown amount of progesterone and a known amount of labeled progesterone (the tracer). researchgate.net The progesterone in the sample and the tracer compete for the limited antibody binding sites. After an incubation period, the antibody-bound fraction is separated from the free fraction, and the amount of label in the bound fraction is measured. The concentration of progesterone in the sample is inversely proportional to the signal from the label. intimex.czatlas-medical.comlinear.es

Radioimmunoassay (RIA) is a classic competitive immunoassay that uses a radiolabeled tracer, typically with ¹²⁵I. izotop.hu It is known for its high sensitivity and has been a gold standard for hormone measurement. iaea.orgnih.gov However, it requires the handling of radioactive materials and specialized equipment for detection. nih.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used competitive immunoassay format. Instead of a radioisotope, an enzyme is used as the label. nih.gov ELISAs are generally safer, more cost-effective, and more amenable to automation than RIAs. nih.govlabtestsguide.com The signal is generated by an enzymatic reaction that produces a colorimetric, fluorescent, or chemiluminescent output. labtestsguide.com

Lateral Flow Immunoassay (LFIA) is a rapid, point-of-care testing format that also often employs a competitive principle for small molecules like progesterone. researchgate.net In a competitive LFIA for progesterone, if the sample contains a high concentration of progesterone, it will bind to the labeled antibodies, preventing them from binding to the progesterone conjugate immobilized on the test line, resulting in a weaker or absent test line. researchgate.net

Radioimmunoassay (RIA) System Development and Optimization

Radioimmunoassay (RIA) was one of the earliest and most sensitive methods developed for the quantification of hormones like progesterone. The development of a progesterone RIA heavily relies on the production of specific antibodies and a radiolabeled tracer. Progesterone 11α-hemisuccinate has been instrumental in this process.

To produce antibodies, Progesterone 11α-hemisuccinate is conjugated to a carrier protein, such as bovine serum albumin (BSA). nih.govsteroids-antibodies-immunoassays.com This conjugate, often referred to as Progesterone-11α-HS-BSA, is then used to immunize animals, typically rabbits, to elicit an immune response and generate anti-progesterone antibodies. nih.gov The choice of the 11α position for conjugation is crucial as it leaves other key functional groups of the progesterone molecule exposed, leading to the production of highly specific antibodies. iaea.org

For the tracer, a radiolabeled version of progesterone is required. While tritiated progesterone ([3H]-progesterone) has been used, radioiodinated tracers like progesterone-3-(O-carboxymethyl) oximino-[125I]-iodo-histamine offer a more convenient and less expensive alternative. nih.gov In a typical RIA, a known amount of this radiolabeled progesterone competes with the unlabeled progesterone in the sample for a limited number of antibody binding sites. After separation of the antibody-bound and free progesterone, the radioactivity of the bound fraction is measured. The concentration of progesterone in the sample is inversely proportional to the measured radioactivity.

The optimization of RIA systems involves several factors, including the titer of the antibody, the specific activity of the radiolabeled tracer, and the incubation conditions. A reliable progesterone RIA using a double-antibody method with an anti-progesterone-11α-BSA serum demonstrated comparable results to [3H]-progesterone assays. nih.gov The sensitivity of such assays can reach levels as low as 2.3 ng/mL. iaea.org

Enzyme-Linked Immunosorbent Assay (ELISA) System Development and Optimization

Enzyme-Linked Immunosorbent Assay (ELISA) has become a widely used alternative to RIA due to its safety (no radioactive materials), stability of reagents, and suitability for automation. Progesterone 11α-hemisuccinate is central to the development of competitive ELISAs for progesterone.

Similar to RIA, the production of anti-progesterone antibodies for ELISA involves immunizing animals with a Progesterone 11α-hemisuccinate-protein conjugate. nih.gov In a competitive ELISA, microtiter plates are often coated with these anti-progesterone antibodies. The sample containing progesterone is then added to the wells along with a known amount of progesterone conjugated to an enzyme, such as horseradish peroxidase (HRP). amazonaws.com This enzyme conjugate, often prepared using Progesterone 11α-hemisuccinate, competes with the progesterone in the sample for binding to the immobilized antibodies.

After an incubation period, the unbound components are washed away, and a substrate for the enzyme is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured using a microplate reader. amazonaws.com The concentration of progesterone in the sample is inversely proportional to the color intensity.

Optimization of ELISA systems focuses on factors like antibody and enzyme conjugate concentrations, incubation times and temperatures, and the choice of substrate. nih.gov For instance, performing the assay at 4°C can provide greater sensitivity than at ambient temperature. nih.gov The development of direct-addition ELISAs for progesterone in samples like milk has simplified the procedure, allowing for rapid and convenient analysis without prior extraction steps. nih.govnih.gov

Chemiluminescence Immunoassay (CIA) Principles

Chemiluminescence Immunoassay (CIA) is another sensitive immunoassay technique that utilizes a chemiluminescent label instead of a radioactive isotope or an enzyme that produces a colored product. Progesterone 11α-hemisuccinate plays a role in the development of the necessary reagents for progesterone CIA.

The principle of competitive binding is also central to CIA for progesterone. drg-international.com In a typical setup, microtiter wells are coated with anti-progesterone antibodies. researchgate.net The sample and a progesterone conjugate labeled with a chemiluminescent molecule, such as an acridinium ester, are added to the wells. nih.gov The unlabeled progesterone in the sample competes with the labeled progesterone for binding to the antibodies.

After incubation and washing, a trigger solution is added to initiate the chemiluminescent reaction. epitopediagnostics.com The intensity of the emitted light is measured by a luminometer and is inversely proportional to the concentration of progesterone in the sample. drg-international.com

A sensitive, solid-phase CIA for progesterone has been developed using a monoclonal antibody raised against a progesterone-11α-hemisuccinyl/bovine serum albumin conjugate. nih.gov This assay demonstrated a lower limit of sensitivity of 3 pg/assay tube and showed good agreement with both RIA and gas chromatography-mass spectrometry (GC-MS) results. nih.gov Automated CIA systems offer a rapid and reliable method for progesterone measurement in serum and plasma. epitopediagnostics.comendocrine-abstracts.org

Lateral Flow Immunoassay (LFIA) Development for Research Applications

Lateral Flow Immunoassay (LFIA), commonly known as strip tests, provides a rapid, simple, and cost-effective method for qualitative or semi-quantitative detection of analytes. The development of LFIA for progesterone, particularly for applications like pregnancy diagnosis in dairy cows, has been facilitated by the use of Progesterone 11α-hemisuccinate. medycynawet.edu.pl

In a competitive LFIA for progesterone, a nitrocellulose membrane is striped with a progesterone conjugate (the test line) and a control line. nih.gov The sample is applied to a sample pad, which contains anti-progesterone antibodies conjugated to a detection label, such as colloidal gold or colored latex particles.

If the sample contains a low concentration of progesterone, the antibody-label conjugate will bind to the progesterone conjugate on the test line, resulting in a visible line. Conversely, if the sample has a high concentration of progesterone, it will bind to the antibody-label conjugate, preventing it from binding to the test line. Therefore, the absence or reduced intensity of the test line indicates a high concentration of progesterone. medycynawet.edu.pl

The immunogen used to produce the monoclonal antibodies for these strips is often 11α-hydroxyprogesterone-hemisuccinate-BSA. medycynawet.edu.pl The development and optimization of these assays involve careful selection of the antibody, the concentration of the coating conjugate, and the composition of the buffers used. nih.gov Research has shown that using a high coating concentration of the analyte-protein conjugate and a high dilution of the antibody solution can surprisingly lead to the highest sensitivity. nih.gov

Comparative Analysis of Homologous and Heterologous Assay Systems

The performance of an immunoassay is significantly influenced by the specificity of the antibody and the structure of the labeled antigen (tracer or conjugate). The relationship between the structure of the immunogen used to raise the antibody and the structure of the labeled antigen defines whether the assay is homologous or heterologous.

A homologous assay uses a labeled antigen with the same bridge (the chemical linker used for conjugation) as the immunogen. For example, if the antibody was raised against Progesterone-11α-hemisuccinate-BSA, a homologous tracer would be Progesterone-11α-hemisuccinate conjugated to an enzyme or label. rsc.org

A heterologous assay utilizes a labeled antigen with a different bridge or a different conjugation site compared to the immunogen. nih.gov The rationale behind using a heterologous system is to minimize the recognition of the bridge by the antibody, which can lead to a loss of sensitivity. nih.gov By using a different bridge for the label, the competition for the antibody binding site is more specific to the progesterone molecule itself, potentially increasing the assay's sensitivity. rsc.org

Studies have compared the performance of homologous and heterologous systems for progesterone immunoassays. It has been shown that using enzyme tracers with heterologous structural features with respect to the immunogen can lead to an increase in assay sensitivity. rsc.org For instance, using an antiserum raised against 11α-hydroxythis compound, a greater sensitivity was achieved with a heterologous label like progesterone 11-glucuronide compared to the homologous hemisuccinate label. nih.gov This suggests that the combination of an 11α-hemisuccinate immunogen bridge and an 11α-glucuronide label bridge is effective in reducing bridge recognition. nih.gov

Assay SystemBridge RecognitionPotential SensitivityExample
HomologousHigherLowerImmunogen: P-11α-HS-BSA, Tracer: P-11α-HS-HRP rsc.org
HeterologousLowerHigherImmunogen: P-11α-HS-BSA, Tracer: P-11-Glu-Enzyme nih.gov

Optimization of Assay Parameters for Research Sensitivity and Precision

Achieving high sensitivity and precision is paramount in research applications of immunoassays for steroid hormones. Several parameters can be optimized to enhance the performance of progesterone immunoassays developed using Progesterone 11α-hemisuccinate.

Antibody Selection and Concentration: The affinity and specificity of the antibody are critical. Monoclonal antibodies are often preferred for their homogeneity and consistent performance. nih.gov The optimal antibody concentration needs to be determined through checkerboard titrations to find the right balance between signal intensity and assay sensitivity. nih.gov

Tracer/Conjugate Concentration: The concentration of the labeled progesterone directly impacts the competition dynamics. A lower concentration can increase sensitivity but may result in a weaker signal.

Incubation Time and Temperature: Longer incubation times can allow the binding reaction to approach equilibrium, potentially increasing precision. Lower temperatures, such as 4°C, have been shown to improve the sensitivity of progesterone ELISAs compared to ambient or higher temperatures. nih.gov

Buffer Composition: The pH, ionic strength, and presence of blocking agents in the assay buffer can influence antibody-antigen binding and reduce non-specific interactions. researchgate.net Bovine serum albumin is a commonly used blocking agent that has shown superior performance in some lateral flow immunoassays. nih.gov

Washing Steps: Thorough and consistent washing is crucial to remove unbound reagents and reduce background noise, thereby improving the signal-to-noise ratio and precision.

By carefully optimizing these parameters, researchers can develop highly sensitive and precise immunoassays for progesterone, enabling the accurate measurement of this hormone in various research settings.

Validation of In-House Immunoassays for Research Utility (e.g., Comparison with Mass Spectrometry)

The validation of in-house immunoassays is a critical step to ensure the reliability and accuracy of progesterone concentration measurements for research purposes. A key aspect of this validation is the comparison of the immunoassay's performance against a reference or "gold standard" method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS). researchgate.netidexx.com This comparative approach is essential because immunoassays, while convenient, can be susceptible to inaccuracies stemming from factors like the specificity of the antibodies used and cross-reactivity with other structurally similar steroids. bohrium.comnews-medical.net

Antibodies developed for these assays, often raised against conjugates like 11α-hydroxyprogesterone hemisuccinate-bovine serum albumin, determine the assay's specificity. nih.govresearchgate.net The validation process rigorously assesses several performance characteristics to confirm the assay is fit for its intended research application.

Key Validation Parameters and Research Findings

Validation studies typically evaluate precision, accuracy, linearity, and specificity. Research comparing in-house or commercial immunoassays with mass spectrometry consistently reveals important performance differences.

Precision: This refers to the reproducibility of the assay. It is evaluated by calculating the intra- and inter-assay coefficients of variation (CVs). Lower CV values indicate higher precision. For example, a newly developed in-house radioimmunoassay (RIA) for progesterone in cow's milk demonstrated intra- and inter-assay CVs between 4.94% and 12.66%. nih.gov In another study validating a dry-slide immunoassay for canine plasma, the repeatability (intra-assay precision) was 8.0%–10.8%, and the within-laboratory (inter-assay) imprecision was 8.8%–11.1%. slu.se

Accuracy and Bias: Accuracy is the closeness of a measured value to the true value. In validation studies, it is often assessed by comparing immunoassay results to those from mass spectrometry. nih.gov Studies frequently report that immunoassays tend to overestimate progesterone concentrations. researchgate.netbohrium.com For instance, a comparison of two immunoassay platforms against LC-MS/MS for measuring progesterone in human serum from IVF cycles found that one system overestimated concentrations by 19%, while the other overestimated them by 5%. nih.gov This systematic difference is known as bias. The bias can be constant or proportional, where the degree of deviation changes with the analyte concentration. clinicaltheriogenology.net

Specificity and Cross-Reactivity: A significant cause for the discrepancy between immunoassays and mass spectrometry is the cross-reactivity of the assay's antibodies with other endogenous steroids. bohrium.com Mass spectrometry offers higher specificity by separating compounds based on their mass-to-charge ratio, minimizing interference. news-medical.net Immunoassays, however, may erroneously detect metabolites like 17α-hydroxyprogesterone (17α-OHP) as progesterone, leading to falsely elevated readings. bohrium.com

Comparative Data from Validation Studies

The following tables summarize findings from studies that compared progesterone immunoassays with mass spectrometry, highlighting the performance and discrepancies.

Table 1: Comparison of Immunoassay and Mass Spectrometry for Progesterone Measurement
Study FocusImmunoassay MethodReference MethodMatrixKey FindingsSource
Accuracy in IVF MonitoringSiemens ADVIA CentaurLC-MS/MSHuman SerumImmunoassay overestimated progesterone by 19%. nih.gov
Accuracy in IVF MonitoringAbbott ArchitectLC-MS/MSHuman SerumImmunoassay overestimated progesterone by 5%. nih.gov
Cross-Reactivity EvaluationImmunoassayLC-MS/MSHuman SalivaImmunoassay results were significantly higher than LC-MS/MS; showed cross-reactivity with 17α-OHP. bohrium.com
Method Comparison in CaninesChemiluminescent Immunoassay (CLIA)LC-MSCanine PlasmaDemonstrated high correlation but also showed a marked proportional bias (slope = 0.75) relative to LC-MS. clinicaltheriogenology.net
General Method Comparison12 different non-isotopic immunoassaysGC/MSHuman SerumAll immunoassays displayed some degree of bias in calibration and a lack of specificity and/or sensitivity. researchgate.net
Table 2: Precision of In-House Progesterone Immunoassays
Assay TypeMatrixIntra-Assay CV (%)Inter-Assay CV (%)Source
Radioimmunoassay (RIA)Cow Skim Milk4.94% - 12.66% nih.gov
Dry-Slide Immunoassay (DSI)Canine Plasma8.0% - 10.8%8.8% - 11.1% slu.se
Enzyme Immunoassay (EIA)Bovine Serum<10%11.0% - 12.5% (for high and low concentrations) josedenisrobichaud.com

Advanced Analytical Research Applications of Progesterone 11 Hemisuccinate

Chromatographic Techniques for Derivative and Metabolite Analysis

Chromatography is fundamental to the analysis of Progesterone (B1679170) 11-hemisuccinate, ensuring the purity of the derivative and the successful separation of its conjugates and related metabolites in research settings.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of Progesterone 11-hemisuccinate and separating it from starting materials, by-products, and subsequent conjugates. In research, reversed-phase HPLC is commonly employed for the analysis of steroids and their derivatives. A C18 stationary phase is frequently chosen for its ability to separate a wide range of steroid compounds. nih.gov The mobile phase is typically a mixture of acetonitrile (B52724) and water, with the gradient adjusted to achieve optimal resolution and narrow peaks. nih.gov For instance, analytical HPLC can be performed using an Agilent EclipsePlus C18 column with a mobile phase of water and acetonitrile (45:55, v/v) at a 1.0 mL/min flow rate. nih.gov Detection is often carried out using a UV detector, as the α,β-unsaturated ketone in the A-ring of the progesterone steroid structure absorbs UV light. This technique is crucial for confirming the purity of this compound, which is often reported to be greater than 95%. conju-probe.com

ParameterTypical SpecificationPurpose
Stationary Phase Reversed-Phase C18Separation of non-polar to moderately polar steroid compounds. nih.gov
Mobile Phase Acetonitrile and Water GradientElution of analytes with varying polarities for effective separation. nih.gov
Flow Rate ~1.0 mL/minEnsures optimal interaction with the stationary phase and good peak shape. nih.gov
Detection UV Spectrophotometry (e.g., 206 nm or 240 nm)Quantifies the compound based on its chromophore. nih.gov
Application Purity assessment, separation of reaction mixtures.Validates the integrity of the starting material before conjugation. nih.gov

Thin-Layer Chromatography (TLC) in Research Sample Preparation

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress and for the initial purification of samples in a research context. In the synthesis of this compound conjugates, TLC can quickly determine if the starting material has been consumed and new, more polar products have been formed. The stationary phase is typically silica (B1680970) gel 60F₂₅₄ on glass or aluminum plates. researchgate.netmdpi.com A variety of mobile phases can be used, with a common system being a mixture of toluene (B28343) and 2-propanol (9:1, v/v), which effectively separates progesterone and its derivatives. researchgate.net After development, spots are visualized under UV light (at 254 nm), allowing for the calculation of the retention factor (Rf) to identify different compounds. This technique is particularly useful in sample preparation for confirming the successful creation of conjugates before proceeding to more complex purification and analysis methods like HPLC.

ParameterTypical SpecificationPurpose
Stationary Phase Silica Gel 60F₂₅₄ researchgate.netmdpi.comProvides a polar surface for separation based on polarity.
Mobile Phase Toluene-2-propanol (9:1, v/v) researchgate.netSeparates compounds based on differential partitioning.
Development Ascending chromatography in a chamberAllows the mobile phase to move up the plate, separating the sample.
Visualization UV light (254 nm)Detects compounds containing a UV chromophore.
Application Reaction monitoring, sample cleanup.Provides a quick assessment of reaction completion or sample complexity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Research Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique used for the definitive identification and validation of this compound and its derivatives in research. While HPLC is excellent for purification and quantification, GC-MS provides detailed structural information by analyzing the mass-to-charge ratio of the compound and its fragments after ionization. Due to the low volatility of steroids, derivatization is often required before GC-MS analysis. researchgate.net This process replaces active hydrogen atoms with less polar groups, making the molecule more volatile. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer offers very high specificity. researchgate.net In research, GC-MS serves as a gold standard or reference method to validate the identity of synthesized conjugates and to confirm results obtained from other methods, such as immunoassays, thereby identifying potential cross-reactivity or interference. researchgate.net

TechniqueRole in ValidationKey Advantages
Gas Chromatography (GC) Separates the analyte from other components in the sample based on volatility and polarity.Provides a specific retention time for the target compound.
Mass Spectrometry (MS) Provides a unique mass spectrum (fingerprint) based on the fragmentation pattern of the molecule.Offers definitive structural identification and confirmation of molecular weight. researchgate.net
Combined GC-MS Serves as a reference method to confirm the structure and purity of research compounds. researchgate.netHigh sensitivity and exceptional selectivity reduce the risk of false positives. researchgate.net

Spectroscopic and Radiometric Characterization of this compound Conjugates

The ability to conjugate this compound to other molecules is key to its utility. Spectroscopic and radiometric methods are used to characterize these conjugates, particularly those designed for use in immunoassays.

Utility of Iodine Incorporation for Tracer Studies

A primary application of this compound is in the creation of tracers for radioimmunoassays (RIA), a technique used to measure the concentration of antigens (like progesterone) in a sample. This is achieved by incorporating a radioactive isotope, most commonly Iodine-125 (¹²⁵I), into a molecule conjugated to the steroid. nih.govnih.gov

The process involves a two-step synthesis. First, this compound is activated, and separately, a carrier molecule like histamine (B1213489) is labeled with ¹²⁵I. nih.gov In the second step, the activated steroid is conjugated to the iodinated histamine. nih.gov The resulting molecule, ¹²⁵I-histamine-progesterone-11-hemisuccinate, serves as the radioactive tracer. This tracer competes with the unlabeled progesterone in a sample for a limited number of antibody binding sites. By measuring the radioactivity of the bound fraction, one can determine the concentration of progesterone in the original sample.

Research has shown that the purification of this tracer, typically by gel filtration on Sephadex G-25, can yield a radiochemical purity of 95%. nih.gov Such tracers have been demonstrated to be stable for up to 12 weeks when stored at 4°C or -20°C. nih.gov The characteristics of the bridge used to link the steroid to the label are crucial, as they influence the sensitivity and specificity of the resulting radioimmunoassay. nih.gov

ParameterResearch FindingReference
Tracer Synthesis Conjugation of activated Progesterone 11α-hemisuccinate with ¹²⁵I-labeled histamine. nih.gov
Purification Method Gel filtration on Sephadex G-25. nih.gov
Radiochemical Purity Achieved purity of 95%. nih.gov
Maximum Binding Reached 41% using a solid-phase assay. nih.gov
Non-Specific Binding Did not exceed 5%. nih.gov
Tracer Stability Stable for 12 weeks at both 10°C and -6°C. nih.gov
Application Development of in-house radioimmunoassays (RIA) for serum progesterone. nih.govnih.gov

Preclinical and in Vitro Research Applications of Progesterone 11 Hemisuccinate

Utilization in In Vitro Cell Culture Models

The modification of progesterone (B1679170) to its 11-hemisuccinate form facilitates its use in a range of in vitro assays, providing insights into hormonal action, cell growth, and differentiation.

Studies on Hormone Action in Isolated Cell Lines

Progesterone 11-hemisuccinate, often conjugated to a carrier protein such as bovine serum albumin (BSA), has been instrumental in studying the membrane-initiated actions of progesterone. A notable application is in the investigation of steroid hormone binding to nerve cell membranes. For instance, a radioiodinated conjugate of 11α-hydroxyprogesterone-11-hemisuccinate-BSA was used as a ligand to probe for progesterone binding sites in rat brain tissue preparations. nih.gov This study successfully demonstrated specific and saturable binding of the conjugate to nerve cell membranes, indicating the presence of membrane-associated progesterone receptors. nih.gov The binding was localized to an axolemma-enriched fraction of the rat brainstem, with specific binding also observed in the cerebral cortex, cerebellum, corpus striatum, and hypothalamus. nih.gov This research underscores the utility of this compound conjugates in identifying and characterizing membrane-bound hormone receptors, which are often challenging to study using unmodified, lipophilic steroids.

Investigation of Cell Growth and Differentiation Modulations

While many studies on cell growth and differentiation utilize unmodified progesterone, the findings are directly relevant to understanding the biological effects that this compound is designed to mimic in experimental settings. Progesterone has been shown to have a regulatory role in the proliferation and differentiation of various cell types.

In human granulosa cells, progesterone plays a crucial role in controlling the development of luteal cells by regulating both proliferation and differentiation. nih.gov Studies have shown that progesterone can inhibit mitosis and block differentiation, effects that are reversible and can be overcome by human chorionic gonadotropin (hCG) or cAMP analogs. nih.gov Similarly, in uterine leiomyoma cell cultures, progesterone has a dose-dependent effect, promoting the viability and proliferation of leiomyoma cells while inhibiting apoptosis. nih.gov

The influence of progesterone on cell growth extends to cancer cell lines. In models of human adrenocortical carcinoma, progesterone has demonstrated cytotoxic effects. researchgate.net Furthermore, in breast cancer cell lines, progesterone signaling has been shown to reduce the expression of MHC Class I molecules, which may allow tumor cells to evade the immune system. nih.gov

In the context of bovine mammary epithelial cells (BMECs), progesterone is a key hormone in mammary gland development, which involves the proliferation and differentiation of epithelial cells. researchgate.netmdpi.com Research has demonstrated that an optimized combination of hormones, including progesterone, can significantly increase the proliferation rate of BMECs by enhancing cell cycle progression. nih.gov Progesterone, along with other hormones, induces ductal branching and alveolar formation, which are critical processes in the development of a functional mammary gland. nih.gov

Applications in Animal Model Research (excluding human clinical trials)

The use of this compound and its parent compound, progesterone, in animal models has been pivotal in understanding its physiological and pathophysiological roles in vivo.

Immunological Studies of Progesterone-Dependent Responses (e.g., Early Pregnancy in Rabbits)

Progesterone is known to have significant immunomodulatory effects, particularly during pregnancy. In rabbits, the maintenance of pregnancy is dependent on progesterone. capes.gov.br Studies involving active immunization against testosterone (B1683101) in rabbits have revealed subsequent alterations in progesterone levels during pregnancy, suggesting a complex interplay of hormones in gestation. nih.gov While direct studies utilizing this compound for immunological investigations in early rabbit pregnancy are not extensively documented, the known immunosuppressive functions of progesterone are critical. Progesterone has been shown to suppress the function of dendritic cells and promote the differentiation of fetal T cells into regulatory T cells, which are crucial for establishing maternal immune tolerance to the fetus. nih.govnih.gov These immunomodulatory properties of progesterone are a key area of research where this compound could be employed to create targeted probes or immunogens to further dissect these mechanisms in animal models of pregnancy.

Investigation of Steroid Hormone Effects on Specific Animal Tissues (e.g., Bovine Mammary Epithelial Cells, Rat Brain Membranes)

As mentioned in the in vitro section, this compound conjugates have been directly used in animal tissue research. The study on rat brain membranes successfully used an 11α-hydroxyprogesterone-11-hemisuccinate-BSA conjugate to identify and characterize membrane progesterone binding sites in various brain regions. nih.gov This demonstrates the value of this compound in neuroendocrine research within a whole-animal context.

In bovine species, progesterone is essential for the development of the mammary gland, particularly the lobuloalveolar structures, during pregnancy. researchgate.net Research using bovine mammary tissue has shown that the expression of progesterone receptors varies throughout different developmental stages, including pregnancy and lactation. mdpi.comdntb.gov.ua Studies on bovine mammary epithelial cells have identified the stimulatory effects of progesterone on cell proliferation, a key process in udder development. nih.gov These findings in bovine models have significant implications for understanding lactation biology and dairy production.

Research into Disease Mechanisms Using Animal Models (e.g., Endometriosis Models, Cancer Models)

Progesterone and its derivatives are extensively studied in animal models of various diseases. In mouse models of endometriosis, progesterone administration has been shown to alleviate the condition by inhibiting uterine cell proliferation, inflammation, and angiogenesis. nih.gov This suggests a protective role for progesterone in the progression of this disease.

In the context of cancer research, animal models have been crucial. In a mouse model of leiomyoma, progesterone was found to stimulate tumor cell proliferation. nih.gov Conversely, in xenograft models of human adrenocortical carcinoma using zebrafish embryos, progesterone significantly reduced tumor area and metastasis formation. mdpi.com In breast cancer research, mouse models have been instrumental in understanding the dual role of progesterone. While it is essential for normal mammary gland development, prolonged exposure has been linked to an increased risk of breast cancer. nih.gov Progesterone has also been shown to promote immunomodulation that may favor tumor development in the murine mammary gland. nih.gov Furthermore, progesterone treatment in rat models of traumatic brain injury has been shown to normalize the levels of cell proliferation and cell death in the hippocampus, indicating its neuroprotective potential. nih.govresearchgate.net

Data Tables

Table 1: In Vitro Research Findings with Progesterone and its Derivatives

Cell Line/TissueResearch FocusKey FindingsReference(s)
Rat Brain MembranesHormone-receptor bindingIdentified specific membrane binding sites for progesterone using a this compound conjugate. nih.gov
Human Granulosa CellsCell differentiationProgesterone inhibits mitosis and differentiation, regulating the formation of luteal cells. nih.gov
Human Uterine Leiomyoma CellsCell proliferation and apoptosisProgesterone promotes cell viability and proliferation while inhibiting apoptosis in a dose-dependent manner. nih.gov
Human Adrenocortical Carcinoma CellsCancer cell cytotoxicityProgesterone exhibits cytotoxic effects on adrenocortical carcinoma cell lines. researchgate.net
Bovine Mammary Epithelial Cells (MAC-T)Cell proliferation and differentiationProgesterone, in combination with other hormones, enhances cell proliferation and is crucial for secretory differentiation. nih.govnih.gov

Table 2: Animal Model Research Findings with Progesterone

Animal ModelDisease/Condition StudiedKey FindingsReference(s)
MouseEndometriosisProgesterone administration suppressed lesion expansion by inhibiting cell proliferation, inflammation, and neovascularization. nih.gov
MouseBreast CancerProgesterone signaling can downregulate MHC Class I expression, potentially allowing tumors to evade the immune system. Progesterone also promotes immunomodulation that can favor tumor growth. nih.govnih.gov
RatTraumatic Brain InjuryProgesterone treatment normalized injury-induced increases in cell proliferation and death in the hippocampus. nih.gov
Zebrafish (Xenograft)Adrenocortical CarcinomaProgesterone reduced tumor size and metastasis of human adrenocortical carcinoma cells. mdpi.com
RabbitPregnancyProgesterone is essential for the maintenance of pregnancy. capes.gov.br

Compound Names Mentioned in the Article

Development and Evaluation of Assays for Veterinary Reproductive Physiology Research (e.g., Milk Progesterone Monitoring)

The monitoring of progesterone levels in milk is a cornerstone of reproductive management in dairy cattle, providing valuable information for estrus detection, pregnancy diagnosis, and monitoring luteal function. The development of sensitive and specific enzyme immunoassays (EIAs) and other immunoassays for this purpose has been significantly advanced by the use of this compound.

In the development of these assays, this compound is utilized to create the necessary immunological reagents. For instance, antiserum raised against 11α-hydroxythis compound has been successfully used in microtitre-plate EIAs for measuring progesterone in whole milk. nih.gov These assays have demonstrated a high correlation with established methods like radioimmunoassay (RIA) and have proven effective for pregnancy testing in dairy cows. nih.gov

A key component in these immunoassays is the generation of specific antibodies. Research has shown that long-term immunization of mice with 11α-hydroxyprogesterone-hemisuccinate-bovine serum albumin (11α-OH-P-HS-BSA) antigen leads to a robust antibody response, enabling the production of highly sensitive monoclonal antibodies. rhinoresourcecenter.com These monoclonal antibodies, when incorporated into a microtitre plate EIA, allow for the direct measurement of progesterone in undiluted milk samples, a significant advantage in terms of ease of use and efficiency. rhinoresourcecenter.com The resulting assays are not significantly influenced by variations in milk fat concentrations, a critical factor for accuracy in on-farm testing. rhinoresourcecenter.com

The data below summarizes the application of this compound derivatives in the development of veterinary progesterone assays.

Assay Component Derivative of this compound Application Reference
Immunogen11α-hydroxyprogesterone-hemisuccinate-bovine serum albumin (11α-OH-P-HS-BSA)Production of monoclonal antibodies for milk progesterone EIA rhinoresourcecenter.com
AntiserumRaised against 11α-hydroxythis compoundUsed in a direct-addition microtitre plate EIA for milk progesterone nih.gov
Enzyme Conjugate11α-hydroxyprogesterone-hemisuccinate conjugated to β-galactosidaseUsed as a label in an enzyme immunoassay for bovine serum progesterone biosynth.com

These assays, developed using this compound as a foundational component, provide veterinarians and researchers with valuable tools for monitoring reproductive cycles and improving breeding efficiency in livestock.

Development of Advanced Biosensors and Detection Systems for Research Use

The versatility of this compound extends to the development of modern biosensor and detection systems, offering rapid and user-friendly alternatives to traditional laboratory-based assays.

There is currently no publicly available research literature detailing the specific use of this compound in the development of Apoenzyme Reactivation Immunological System (ARIS) for progesterone detection.

Lateral flow immunoassays (LFIAs) represent a significant advancement in rapid diagnostic testing. This compound has been instrumental in the development of competitive LFIAs for the quantitative determination of progesterone in bovine milk.

In one such study, 11α-OH-progesterone-hemisuccinate was synthesized and subsequently conjugated to bovine serum albumin (BSA) to create the immunogen (P4-BSA) for producing monoclonal antibodies. The same hemisuccinate derivative was also used to prepare the coating antigen (P4-OVA) for the test line on the nitrocellulose membrane of the LFIA strip. This competitive assay format relies on the competition between free progesterone in the milk sample and the P4-OVA conjugate for the binding sites on the colloidal gold-labeled monoclonal antibodies. The intensity of the test line is inversely proportional to the progesterone concentration in the sample, allowing for a rapid visual or instrument-based assessment of the animal's reproductive status.

The development of these LFIAs involves optimizing various parameters, including the concentration of the coating conjugate and the antibody dilution, to achieve high sensitivity. Research has demonstrated that using a high concentration of the analyte-protein conjugate on the test line and a high dilution of the antibody solution can surprisingly lead to the highest sensitivity in a competitive LFIA format for progesterone.

The table below outlines the key reagents derived from this compound used in the development of a competitive LFIA for milk progesterone.

LFIA Component Derivative of this compound Function Reference
Immunogen11α-OH-progesterone-hemisuccinate-BSA (P4-BSA)To immunize mice for the production of anti-progesterone monoclonal antibodies.
Coating Antigen11α-OH-progesterone-hemisuccinate-OVA (P4-OVA)Immobilized on the nitrocellulose membrane to act as the test line.

The application of this compound in creating these advanced LFIA concepts provides a practical and efficient tool for on-farm progesterone monitoring, contributing to improved reproductive management in veterinary practice.

Future Directions and Emerging Research Avenues for Progesterone 11 Hemisuccinate

Exploration of Novel Derivatization and Conjugation Strategies

The foundational use of progesterone (B1679170) 11-hemisuccinate lies in its conjugation to larger molecules, a strategy primarily used for generating antibodies and enzyme-labeled tracers for immunoassays. researchgate.netbioscientifica.com The carboxyl group of the hemisuccinate linker provides a convenient handle for covalent attachment to proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) to create immunogens. researchgate.net Similarly, it has been conjugated to enzymes like horseradish peroxidase (HRP) and alkaline phosphatase for use in competitive enzyme-linked immunosorbent assays (ELISAs). criver.comresearchgate.net

Future research will likely explore more advanced and diverse conjugation strategies to create novel functional molecules.

Advanced Linkers: Research could focus on synthesizing derivatives with different linker chemistries to optimize the orientation and presentation of the progesterone molecule. This could lead to immunoassays with improved sensitivity and specificity by minimizing interference from the linker itself (bridge recognition). researchgate.net

Nanoparticle Conjugation: Attaching progesterone 11-hemisuccinate to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or magnetic beads) could lead to the development of next-generation diagnostic tools. These nanoconjugates could offer enhanced signal amplification, multiplexing capabilities, and new detection modalities, such as surface-enhanced Raman scattering or magneto-immunoassays.

Polymer Conjugates: Conjugation to biocompatible polymers could be explored for applications in drug delivery or the creation of functionalized biomaterials for tissue engineering, where localized presentation of progesterone is desired.

Table 1: Established and Future Conjugation Strategies for this compound

StrategyPartner MoleculePrimary ApplicationFuture Potential
EstablishedCarrier Proteins (e.g., BSA, KLH)Immunogen preparation for antibody productionGeneration of monoclonal antibodies with higher specificity
EstablishedEnzymes (e.g., HRP, Alkaline Phosphatase)Enzyme Immunoassays (EIA/ELISA)Development of chemiluminescent and fluorescent immunoassays with lower detection limits
EstablishedRadioiodinated Histamine (B1213489)/Tyrosine Methyl EsterRadioimmunoassays (RIA)Limited due to safety and disposal concerns
FutureNanoparticles (e.g., Gold, Quantum Dots)Advanced DiagnosticsMultiplexed assays, biosensors, in vivo imaging probes
FutureBiocompatible Polymers (e.g., PEG)Drug Delivery / BiomaterialsTargeted delivery systems, functionalized scaffolds for tissue regeneration
FutureFluorescent DyesFluorescence Polarization Immunoassays (FPIA)Homogeneous, high-throughput screening assays researchgate.net

Integration with Advanced Omics Technologies (e.g., Steroidomics, Metabolomics)

The fields of steroidomics and metabolomics, which involve the comprehensive analysis of all steroids and metabolites in a biological system, offer a powerful lens through which to view the activity of progesterone derivatives. While progesterone's metabolism is well-studied, the specific influence of this compound on these broader metabolic networks is unknown.

Future research could apply these "omics" technologies to:

Profile Metabolic Fingerprints: Investigate how cells or tissues treated with this compound alter their global steroid and metabolite profiles compared to treatment with native progesterone. This could reveal unique metabolic pathways affected by the derivative.

Identify Novel Metabolites: Determine the metabolic fate of this compound itself within biological systems. It is plausible that the hemisuccinate group alters its recognition by metabolic enzymes, leading to novel, and potentially bioactive, metabolites.

Elucidate Mechanisms of Action: By correlating changes in the metabolome with functional outcomes, researchers could gain a more holistic understanding of the derivative's mechanism of action, potentially uncovering effects unrelated to classical progesterone receptor signaling.

Development of High-Throughput Screening Assays for Novel Interactions

High-throughput screening (HTS) allows for the rapid testing of thousands of chemical compounds for their interaction with a specific biological target. bmglabtech.com this compound is an ideal tool for developing such assays to discover novel binding partners or modulators of known interactions.

Future efforts in this area could include:

Screening for New Receptors: An assay could be designed where a labeled this compound conjugate is used as a probe to screen libraries of proteins (e.g., orphan receptors) or complex cell lysates to identify previously unknown binding partners.

Identifying Disruptors of Protein Binding: Its established use in competitive immunoassays provides a template for HTS. A robust assay could be developed to screen small molecule libraries for compounds that disrupt the binding of this compound to its antibody or to a newly identified receptor, potentially leading to new drug candidates. nih.govnih.gov

Adapting Immunoassay Formats: Fluorescence Polarization Immunoassay (FPIA) is a homogeneous assay format well-suited for HTS. researchgate.net Developing an FPIA using a fluorescently-tagged this compound would enable rapid and efficient screening for compounds that compete for binding to progesterone receptors or antibodies.

Further Elucidation of Membrane Receptor Mechanisms and Signaling Pathways

While progesterone is famous for its effects via nuclear receptors (PR-A and PR-B), there is growing evidence for rapid, non-genomic actions mediated by membrane-bound progesterone receptors (mPRs). creative-diagnostics.com Because membrane-impermeable steroid conjugates are valuable tools for studying these surface receptors, this compound is perfectly suited for this line of inquiry.

A key study has already demonstrated the utility of a this compound-BSA conjugate for this purpose. The large BSA molecule prevents the steroid from entering the cell, ensuring that any observed binding is to membrane-associated sites. Using this approach, researchers were able to identify specific, high-affinity binding sites for progesterone on the surface of nerve cells in the rat brain, localizing them to an axolemma-enriched fraction. nih.gov

Future research can build on this foundation to:

Characterize mPR Subtypes: Use labeled this compound conjugates to characterize the pharmacology of different mPR subtypes in various tissues.

Map Signaling Cascades: Once binding to a membrane receptor is confirmed, investigate the downstream signaling pathways that are activated, such as changes in intracellular calcium or cAMP levels.

Distinguish Genomic vs. Non-Genomic Effects: Systematically use this compound and its membrane-impermeable conjugates alongside native progesterone to dissect which physiological effects are mediated by intracellular versus membrane receptors.

Computational Modeling and Structural Biology for Optimized Derivative Design

Advances in computational chemistry and structural biology provide powerful tools for understanding molecular interactions at an atomic level and for designing novel molecules with desired properties. tandfonline.combiorxiv.org These approaches can be applied to this compound to guide the development of next-generation derivatives.

Molecular Docking: Computational docking simulations can be used to model the interaction of this compound with the binding pocket of target proteins, such as progesterone receptors or antibodies. researchgate.net This can help predict how changes to the steroid core or the linker will affect binding affinity and specificity.

Structure-Activity Relationship (SAR) Studies: By combining computational predictions with the synthesis and testing of new derivatives, researchers can build detailed SAR models. These models can guide the rational design of compounds with optimized properties, such as enhanced binding to a specific receptor subtype or improved stability. nih.govnih.gov

Structural Biology: Obtaining a high-resolution crystal structure or cryo-EM model of this compound bound to a target protein would provide the ultimate blueprint for derivative design. biorxiv.org This structural information would reveal the precise atomic interactions responsible for binding and offer clear strategies for improving them.

Table 2: Application of Modern Techniques to Future this compound Research

TechniqueResearch AreaObjective
Steroidomics / MetabolomicsSystems BiologyTo understand the global metabolic impact of the derivative compared to native progesterone.
High-Throughput Screening (HTS)Drug/Probe DiscoveryTo identify novel protein binding partners or small molecules that modulate its interactions. criver.com
Surface Plasmon Resonance (SPR)BiophysicsTo quantify the real-time binding kinetics of the derivative to membrane receptors or other targets.
Molecular DockingComputational ChemistryTo predict binding modes and affinities to guide the design of new derivatives. researchgate.net
X-ray Crystallography / Cryo-EMStructural BiologyTo determine the 3D structure of the derivative in complex with its target, enabling rational design. biorxiv.org

Q & A

Basic Research Questions

Q. How is Progesterone 11-hemisuccinate synthesized and characterized for use in immunoassays?

  • Methodological Answer : The compound is synthesized by coupling progesterone derivatives (e.g., 11α-hydroxy-nandrolone) to carrier proteins like bovine serum albumin (BSA) via succinylation at the C11 position. Critical steps include verifying the identity and purity of intermediates using techniques like NMR, mass spectrometry, and elemental analysis. For characterization, cross-reactivity profiles with structurally similar steroids (e.g., testosterone, dihydrotestosterone) must be evaluated using radioimmunoassays (RIAs) to ensure specificity . Experimental protocols should explicitly detail reagent sources, molar ratios, reaction conditions (e.g., pH, temperature), and purification methods to enable reproducibility .

Q. What methods ensure the purity and identity of this compound in experimental settings?

  • Methodological Answer : Purity is confirmed through chromatographic methods (HPLC, TLC) and spectroscopic analysis (FTIR, UV-Vis). Identity verification requires comparing spectral data (¹H/¹³C NMR) to reference standards. Elemental analysis is recommended for novel derivatives. For known compounds, cite literature values for melting points, retention times, or spectral peaks. Include raw data in supplementary materials to validate claims .

Advanced Research Questions

Q. How can cross-reactivity issues with structurally similar steroids be minimized when using this compound in immunoassays?

  • Methodological Answer : Cross-reactivity is assessed by testing antisera against a panel of related steroids (e.g., testosterone, cortisol) using competitive binding assays. Data should be tabulated as percentage cross-reactivity relative to the target compound (see Table 1 in ). To improve specificity, optimize antibody production by varying conjugation sites (e.g., C3 vs. C11) or carrier proteins. Validate results with orthogonal techniques like LC-MS/MS to resolve ambiguities .

Q. What strategies improve the coupling efficiency of this compound to carrier proteins for antibody generation?

  • Methodological Answer : Coupling efficiency depends on reaction stoichiometry, pH (typically 8–9 for succinylation), and activation reagents (e.g., carbodiimides). Quantify hapten-to-protein ratios using UV spectroscopy or MALDI-TOF. If yields are low, troubleshoot by pre-activating the hapten with N-hydroxysuccinimide (NHS) or adjusting incubation times. Document failed attempts in supplementary materials to guide future optimizations .

Q. How should contradictory data on this compound’s stability under varying pH conditions be resolved?

  • Methodological Answer : Replicate experiments under controlled conditions (e.g., buffered solutions at pH 4–9) and analyze degradation products via HPLC. Use accelerated stability studies (elevated temperatures) to model long-term storage. Discrepancies may arise from impurities in starting materials or differences in analytical sensitivity; thus, report batch-specific data and instrument calibration details .

Q. What statistical methods are appropriate for analyzing dose-response curves in assays using this compound?

  • Methodological Answer : Fit data to a four-parameter logistic model (e.g., using GraphPad Prism) to calculate EC50 values. Assess goodness-of-fit via R² and residuals. For outliers, apply Grubbs’ test or robust regression. Include error bars representing ±2 SEM and specify replicates (n ≥ 3). Raw datasets must be archived in repositories like Figshare to ensure transparency .

Experimental Design & Reproducibility

Q. What critical parameters must be documented to ensure reproducibility of studies involving this compound?

  • Methodological Answer : Essential parameters include:

  • Synthesis : Reagent purity, solvent grades, reaction time/temperature, and purification steps.
  • Assays : Antibody dilution factors, incubation times, plate readers’ calibration data.
  • Data Analysis : Software versions, normalization methods, and exclusion criteria.
    Provide step-by-step protocols in supplementary materials, referencing open-source tools like protocols.io .

Q. How can researchers validate the biological activity of this compound conjugates in cell-based assays?

  • Methodological Answer : Use positive controls (e.g., free progesterone) and negative controls (unconjugated BSA) to establish baseline activity. Perform dose-response assays and compare EC50 values to literature benchmarks. Include cytotoxicity assays (e.g., MTT) to rule out non-specific effects. For hormone receptor studies, confirm target engagement via competitive binding with radiolabeled ligands .

Data Management & Ethics

Q. What ethical considerations apply when publishing data involving this compound?

  • Methodological Answer : Disclose conflicts of interest (e.g., funding from pharmaceutical companies). For studies using human/animal subjects, include ethics committee approval numbers and informed consent procedures. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories and citing datasets using DOIs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.